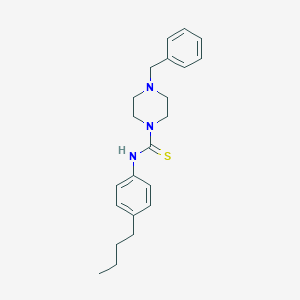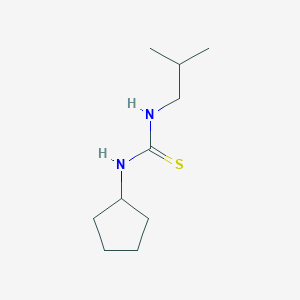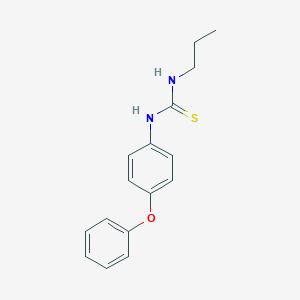
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide, also known as BBP, is a synthetic compound that belongs to the class of piperazine derivatives. BBP has been widely used in scientific research due to its unique chemical structure and potential biological activities.
Mécanisme D'action
The exact mechanism of action of 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide is not fully understood, but it is believed to involve the modulation of neurotransmitters and receptors in the CNS. 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to bind to serotonin receptors, particularly the 5-HT1A receptor, and enhance the release of dopamine and norepinephrine. 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide may also act as a calcium channel blocker and inhibit the influx of calcium ions into cells. Additionally, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide may activate the nitric oxide pathway and promote vasodilation.
Biochemical and Physiological Effects
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to have various biochemical and physiological effects in animal models. In CNS studies, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and mood enhancement. 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has also been shown to decrease the levels of corticosterone, a stress hormone, in the brain. In cardiovascular studies, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to relax blood vessels and lower blood pressure, which can improve blood flow and reduce the risk of cardiovascular disease. In cancer studies, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has several advantages for lab experiments, including its unique chemical structure, potential biological activities, and availability in pure form. 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide also has some limitations, including its potential toxicity and limited solubility in water. Researchers should take precautions when handling 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide and use appropriate safety measures.
Orientations Futures
There are several future directions for 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide research, including its potential therapeutic applications in CNS disorders, cardiovascular disease, and cancer. 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide may also have applications in drug discovery and development, particularly in the development of new serotonin receptor agonists and calcium channel blockers. Further studies are needed to fully understand the mechanism of action of 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide and its potential side effects. Additionally, studies on the pharmacokinetics and pharmacodynamics of 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide are needed to optimize its therapeutic potential.
Méthodes De Synthèse
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide can be synthesized through a multi-step process involving the reaction of 1-benzylpiperazine with 4-butylbenzene-1-thiol in the presence of a catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization. The purity of 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide can be confirmed through spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been extensively studied for its potential biological activities, including its effects on the central nervous system (CNS), cardiovascular system, and cancer cells. In CNS studies, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to act as a serotonin receptor agonist and enhance the release of dopamine and norepinephrine. 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide also exhibits anxiolytic and antidepressant-like effects in animal models. In cardiovascular studies, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to relax blood vessels and lower blood pressure. In cancer studies, 4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide has been shown to inhibit the growth of various cancer cells, including breast and lung cancer cells.
Propriétés
Nom du produit |
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide |
|---|---|
Formule moléculaire |
C22H29N3S |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C22H29N3S/c1-2-3-7-19-10-12-21(13-11-19)23-22(26)25-16-14-24(15-17-25)18-20-8-5-4-6-9-20/h4-6,8-13H,2-3,7,14-18H2,1H3,(H,23,26) |
Clé InChI |
CAFOAKBCUXUGKT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)

![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)
![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
![3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216325.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)
![6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)


![4-[11-(4-cyanophenyl)-3-(4-fluorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216335.png)
![methyl 4-[10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B216336.png)
![3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216337.png)